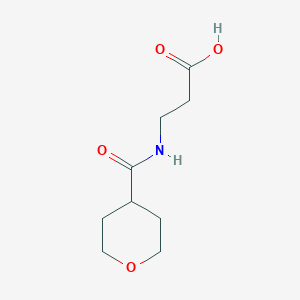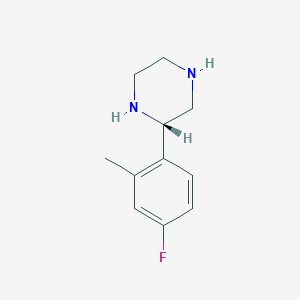![molecular formula C17H12N2 B1321052 2-Methyldibenzo[F,H]quinoxaline CAS No. 536753-86-3](/img/structure/B1321052.png)
2-Methyldibenzo[F,H]quinoxaline
Descripción general
Descripción
2-Methyldibenzo[F,H]quinoxaline is an organic compound with the molecular formula C17H12N2. It is a derivative of quinoxaline, featuring a fused ring system with two benzene rings and a quinoxaline core. This compound is known for its applications in various fields, including organic electronics and materials science .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyldibenzo[F,H]quinoxaline is the iridium metal center in organic light-emitting diodes (OLEDs). The compound coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds .
Mode of Action
This compound interacts with its target by coordinating with the iridium metal center. This interaction is facilitated through the formation of Ir-N and Ir-C bonds . This coordination allows this compound to function as an effective phosphorescent emitter in OLEDs .
Biochemical Pathways
The biochemical pathway affected by this compound involves the emission of light in OLEDs. The compound’s interaction with the iridium metal center results in the emission of bright and efficient orange-red light, with a maximum emission of 600-614 nm . This process significantly enhances the brightness and efficiency of OLEDs .
Pharmacokinetics
The compound’s ability to coordinate with the iridium metal center and emit light effectively contributes to its bioavailability in the context of OLED operation .
Result of Action
The molecular and cellular effects of this compound’s action are manifested in the enhanced performance of OLEDs. Devices that incorporate this compound as an emitting layer material demonstrate great brightness and exceedingly high external quantum, current, and power efficiencies .
Análisis Bioquímico
Biochemical Properties
2-Methyldibenzo[F,H]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its reactivity and interaction with biological molecules. For instance, it can coordinate with iridium to form complexes that are used in organic light-emitting diodes (OLEDs) due to their phosphorescent properties
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions, such as iridium, can lead to changes in cellular activities, including alterations in the expression of specific genes and the modulation of metabolic pathways . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, its coordination with iridium forms stable complexes that can influence the activity of enzymes involved in oxidative stress responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical and pharmacological research . Its degradation products and their potential impact on cellular health should also be considered.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions can influence its participation in redox reactions and other metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is crucial for exploring its therapeutic potential and optimizing its delivery in pharmacological applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with biomolecules and influence cellular functions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldibenzo[F,H]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone. This reaction can be carried out under various conditions, such as refluxing in ethanol or acetic acid, or using microwave irradiation in the presence of catalysts like molecular iodine, cerium ammonium nitrate, or oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldibenzo[F,H]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds .
Aplicaciones Científicas De Investigación
2-Methyldibenzo[F,H]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methyldibenzo[F,H]quinoxaline)(acetylacetonate)iridium(III): Known for its use in OLEDs as a phosphorescent emitter.
2,3-Dibromoquinoxaline: Used in the synthesis of various quinoxaline derivatives.
Uniqueness
This compound is unique due to its fused ring system, which imparts specific electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics, where it is used to develop materials with high efficiency and stability .
Propiedades
IUPAC Name |
3-methylphenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGBPKLXYETTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609478 | |
| Record name | 2-Methyldibenzo[f,h]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536753-86-3 | |
| Record name | 2-Methyldibenzo[f,h]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)




![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)





